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Compound Name:
Acetamide, N-[2-[4-

(acetyloxy)phenyl]ethyl]-

Cat. No.: B084913 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR)

spectroscopic data for N,O-Diacetyltyramine, a fungal metabolite with diverse biological

activities. By comparing predicted NMR data with established chemical shift ranges for its

constituent functional groups, this document serves as a valuable resource for the structural

confirmation of this and similar small molecules. Detailed experimental protocols and workflow

visualizations are included to support researchers in their analytical endeavors.

Structural and Spectroscopic Data Comparison
To confirm the structure of N,O-Diacetyltyramine, a detailed analysis of its ¹H and ¹³C NMR

spectra is essential. The following tables present a comparison of the predicted NMR chemical

shifts for N,O-Diacetyltyramine against typical chemical shift ranges for its key functional

moieties. This comparative approach allows for the confident assignment of each signal to its

corresponding nucleus within the molecule.

Table 1: Predicted ¹H and ¹³C NMR Data for N,O-Diacetyltyramine
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Assignment
¹H Chemical Shift (δ,

ppm)
Multiplicity

¹³C Chemical Shift

(δ, ppm)

H-2', H-6' 7.15 d 121.7

H-3', H-5' 7.25 d 129.5

H-α 2.80 t 34.5

H-β 3.50 q 41.0

N-H 5.80 t -

N-Acetyl (CH₃) 1.95 s 23.2

O-Acetyl (CH₃) 2.28 s 21.1

C-1' - - 149.5

C-4' - - 137.0

N-C=O - - 170.0

O-C=O - - 169.5

Note: Data is predicted and should be used as a reference. Actual experimental values may

vary based on solvent and other experimental conditions.

Table 2: Comparison of Predicted vs. Typical Chemical Shifts
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Functional

Group

Predicted ¹H

Shift (ppm)

Typical ¹H Shift

(ppm)

Predicted ¹³C

Shift (ppm)

Typical ¹³C Shift

(ppm)

Aromatic (C-H) 7.15 - 7.25 6.5 - 8.0 121.7 - 129.5 110 - 160

Alkyl Chain

(CH₂)
2.80, 3.50 2.5 - 4.0 34.5, 41.0 20 - 50

N-Acetyl (CH₃) 1.95 1.9 - 2.2 23.2 20 - 30

O-Acetyl (CH₃) 2.28 2.0 - 2.5 21.1 20 - 25

Amide Carbonyl - - 170.0 165 - 175

Ester Carbonyl - - 169.5 165 - 175

Visualizing the Molecular Structure and Analytical
Workflow
To aid in the interpretation of the NMR data, the following diagrams illustrate the structure of

N,O-Diacetyltyramine with atom numbering and the general workflow for structure confirmation

using NMR spectroscopy.
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Caption: Structure of N,O-Diacetyltyramine with key atoms labeled for NMR assignment.
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Caption: General workflow for structure confirmation using NMR spectroscopy.
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Experimental Protocols
Sample Preparation

Weighing the Sample: Accurately weigh approximately 5-10 mg of N,O-Diacetyltyramine for

¹H NMR and 20-50 mg for ¹³C NMR.

Solvent Selection: Choose a suitable deuterated solvent in which the sample is soluble (e.g.,

Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆), or Methanol-d₄ (CD₃OD)). The

choice of solvent can slightly affect chemical shifts.

Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen

deuterated solvent in a small, clean vial.

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm

NMR tube. Ensure there are no solid particles in the solution.

Internal Standard (Optional): A small amount of a reference standard, such as

tetramethylsilane (TMS), can be added to the solvent to calibrate the chemical shift scale to

0 ppm.

NMR Data Acquisition
Instrument Setup: The NMR spectra should be acquired on a spectrometer with a proton

frequency of 400 MHz or higher for better resolution.

Locking and Shimming: Insert the sample into the NMR probe. The instrument's deuterium

lock system will be used to stabilize the magnetic field. Perform manual or automatic

shimming to optimize the homogeneity of the magnetic field, which is crucial for obtaining

sharp spectral lines.

¹H NMR Acquisition:

Pulse Sequence: A standard single-pulse experiment is typically used.

Acquisition Parameters:

Spectral Width: ~16 ppm
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Acquisition Time: ~2-3 seconds

Relaxation Delay: 1-2 seconds

Number of Scans: 8-16 scans are usually sufficient for a sample of this concentration.

¹³C NMR Acquisition:

Pulse Sequence: A proton-decoupled single-pulse experiment is standard to produce a

spectrum with singlets for each carbon.

Acquisition Parameters:

Spectral Width: ~220 ppm

Acquisition Time: ~1-2 seconds

Relaxation Delay: 2-5 seconds (longer delay may be needed for quaternary carbons).

Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans

(e.g., 1024 or more) is required to achieve a good signal-to-noise ratio.

Data Processing and Analysis
Fourier Transformation: The raw data (Free Induction Decay - FID) is converted into a

frequency-domain spectrum using a Fourier transform.

Phasing and Baseline Correction: The spectrum is manually or automatically phased to

ensure all peaks are in the positive absorptive mode. The baseline is corrected to be flat and

at zero intensity.

Referencing: The chemical shift axis is calibrated relative to the solvent residual peak or the

internal standard (TMS at 0 ppm).

Peak Picking and Integration (¹H NMR): Identify all the peaks and determine their chemical

shifts. The integral of each peak is calculated to determine the relative ratio of the protons

giving rise to each signal.
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Multiplicity Analysis (¹H NMR): Analyze the splitting pattern (singlet, doublet, triplet, etc.) of

each signal to determine the number of neighboring protons.

Signal Assignment: Correlate the chemical shifts, integrations, and multiplicities from the ¹H

NMR spectrum, along with the chemical shifts from the ¹³C NMR spectrum, to the specific

protons and carbons in the molecular structure of N,O-Diacetyltyramine. 2D NMR

experiments like COSY and HSQC can be employed for more complex structures to confirm

assignments.

To cite this document: BenchChem. [Confirming the Structure of N,O-Diacetyltyramine via
NMR Spectroscopy: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b084913#nmr-spectroscopy-for-n-o-diacetyltyramine-
structure-confirmation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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